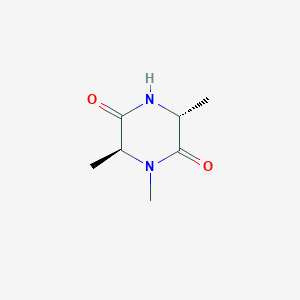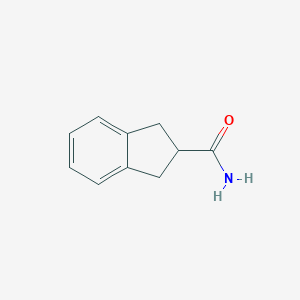
2,3-dihydro-1H-indène-2-carboxamide
Vue d'ensemble
Description
2,3-Dihydro-1H-indene-2-carboxamide is an organic compound that belongs to the class of indene derivatives Indene derivatives are known for their diverse biological activities and applications in medicinal chemistry
Applications De Recherche Scientifique
2,3-Dihydro-1H-indene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as a biological probe for studying enzyme interactions and cellular processes.
Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals
Mécanisme D'action
Target of Action
The primary target of 2,3-dihydro-1H-indene-2-carboxamide is the Discoidin Domain Receptor 1 (DDR1) . DDR1 is a receptor tyrosine kinase that binds and is activated by collagens, which are the most abundant components in the extracellular matrix (ECM) .
Mode of Action
2,3-Dihydro-1H-indene-2-carboxamide interacts with DDR1 in a selective manner . One of the representative compounds, 7f, binds with DDR1 with a Kd value of 5.9 nM and suppresses the kinase activity with a half-maximal (50%) inhibitory concentration value of 14.9 nM .
Biochemical Pathways
Upon binding, 2,3-dihydro-1H-indene-2-carboxamide potently inhibits collagen-induced DDR1 signaling . This leads to the suppression of the epithelial-mesenchymal transition, a key process in cancer metastasis . The compound also dose-dependently suppresses the colony formation of pancreatic cancer cells .
Result of Action
The molecular and cellular effects of 2,3-dihydro-1H-indene-2-carboxamide’s action include the inhibition of DDR1 signaling, suppression of epithelial-mesenchymal transition, and dose-dependent suppression of colony formation of pancreatic cancer cells . These effects contribute to its promising in vivo therapeutic efficacy in orthotopic mouse models of pancreatic cancer .
Action Environment
Therefore, the ability of 2,3-dihydro-1H-indene-2-carboxamide to inhibit DDR1, a receptor activated by ECM components, suggests that it may be effective in overcoming this chemoresistance .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
2,3-dihydro-1H-indene-2-carboxamide has been found to interact with certain enzymes and proteins. For instance, it has been identified as a selective inhibitor of the Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase . The compound binds with DDR1, suppressing its kinase activity . This interaction has significant implications for biochemical reactions, particularly those involving collagen-induced DDR1 signaling .
Cellular Effects
The effects of 2,3-dihydro-1H-indene-2-carboxamide on cells are largely tied to its interaction with DDR1. It has been observed to inhibit collagen-induced DDR1 signaling and epithelial-mesenchymal transition . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2,3-dihydro-1H-indene-2-carboxamide involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds with DDR1 with a Kd value of 5.9 nM and suppresses the kinase activity with a half-maximal inhibitory concentration value of 14.9 nM .
Temporal Effects in Laboratory Settings
It has been observed to dose-dependently suppress colony formation of pancreatic cancer cells . This suggests potential long-term effects on cellular function.
Dosage Effects in Animal Models
In animal models, the effects of 2,3-dihydro-1H-indene-2-carboxamide have been observed to vary with dosage. The compound has exhibited promising in vivo therapeutic efficacy in orthotopic mouse models of pancreatic cancer .
Metabolic Pathways
Its interaction with DDR1 suggests it may be involved in pathways related to collagen metabolism .
Transport and Distribution
Its interaction with DDR1 suggests it may be localized to areas of the cell where this receptor is present .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-indene-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indene with an amide source under acidic or basic conditions to form the desired carboxamide. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium acetate .
Industrial Production Methods
Industrial production of 2,3-dihydro-1H-indene-2-carboxamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dihydro-1H-indene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, amines, and substituted indene derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-2,3-dihydro-1H-indene-5-carboxamide: This compound is a selective inhibitor of discoidin domain receptor 1 (DDR1) and has shown potential in cancer therapy.
1,3-Dioxo-2,3-dihydro-1H-indene derivatives: These compounds are known for their inhibitory activity on protein kinase CK2, making them potential anticancer agents.
Uniqueness
2,3-Dihydro-1H-indene-2-carboxamide is unique due to its specific chemical structure, which allows it to interact with a wide range of molecular targets. This versatility makes it a valuable compound for various scientific and industrial applications .
Propriétés
IUPAC Name |
2,3-dihydro-1H-indene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c11-10(12)9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUHQKWPUVJJPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Q1: Does the structure of 2,3-dihydro-1H-indene-2-carboxamide derivatives influence their biological activity?
A1: Yes, structural modifications to the 2,3-dihydro-1H-indene-2-carboxamide scaffold significantly impact biological activity. Research indicates that N-hexyl-1-oxo-2,3-dihydro-1H-indene-2-carboxamide displays notable cytotoxicity towards MCF-7 breast adenocarcinoma cells (EC50 = 4.28 ± 0.5 µM) []. This suggests that the N-hexyl substituent plays a crucial role in its cytotoxic activity. Further research is needed to explore the structure-activity relationship of other derivatives in this family.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
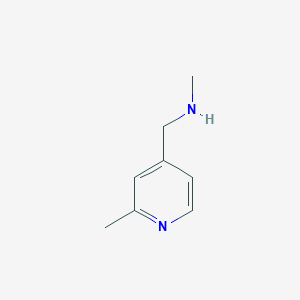
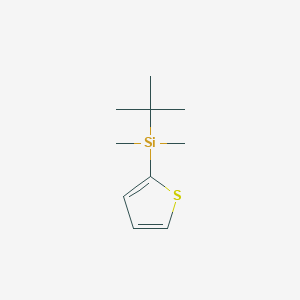
![4-[2-[3-(2,4-Difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B66598.png)

![3-(4-chlorophenyl)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B66604.png)



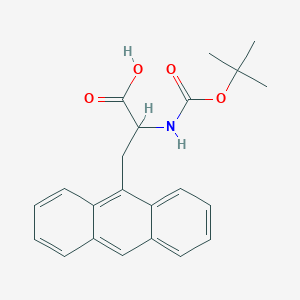

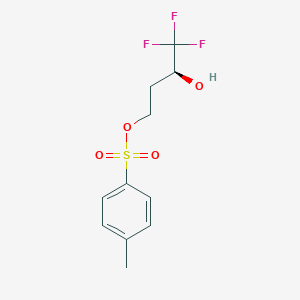
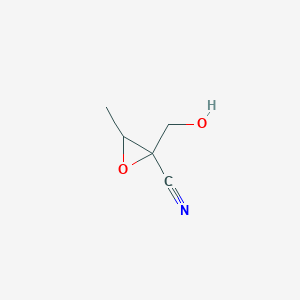
![Methyl 3-aminofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B66621.png)
